2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
Description
Properties
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S3/c18-17-11-13-12-19(9-7-16(13)25-17)27(23,24)15-5-3-14(4-6-15)20-8-1-2-10-26(20,21)22/h3-6,11H,1-2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDPGUCQWCRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thienopyridine ring through a cyclization reaction. Key reagents might include 2-chlorothiophene, which undergoes condensation with appropriate reactants under controlled conditions.
Industrial Production Methods: Industrial-scale production could involve optimized versions of these laboratory synthetic routes, with enhanced yield and purity. Factors such as reaction temperature, solvent choice, and purification methods would be critical.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions:
Oxidation: : Given its sulfonyl group, specific oxidizing agents can modify its structure.
Reduction: : The presence of a chloro and sulfonyl groups makes it a candidate for selective reduction reactions.
Substitution: : Nucleophilic substitution reactions, particularly at the chloro site, are feasible.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) for selective reduction.
Substitution: : Sodium hydroxide (NaOH) in aqueous solutions for nucleophilic substitution.
Major Products:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Potential conversion of the sulfonyl group to a sulfide.
Substitution: : Chloro group replaced by nucleophiles like hydroxide or amines.
Scientific Research Applications
Chemistry:
As a building block in the synthesis of more complex molecules.
Exploring its reactivity patterns for the development of new synthetic methodologies.
Biology:
Medicine:
Investigating its bioactivity and therapeutic potential.
Industry:
Use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide exerts its effects would involve interaction with molecular targets, primarily through its functional groups. The sulfonyl group could interact with biological molecules, modulating activity at cellular targets.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: Structural parallels to ’s C1 suggest the main compound may act as an ADP receptor antagonist, but in vitro/in vivo studies are needed.
- Synthetic Challenges : The thiazinane dioxide moiety may require specialized cyclization conditions, contrasting with the straightforward condensations in .
- Hydrogen-Bonding vs. Bioactivity : While highlights intermolecular interactions, their relevance to the main compound’s bioactivity remains speculative.
Biological Activity
The compound 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a novel organic molecule that has drawn attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.82 g/mol. Its structure includes a thieno[3,2-c]pyridine core linked to a sulfonyl group and a thiazinane moiety, suggesting diverse biological interactions.
Anticancer Properties
Research has indicated that compounds with similar thieno[3,2-c]pyridine structures exhibit significant anticancer activities. For instance:
- In vitro studies on derivatives of thieno[3,2-c]pyridine have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) .
- A related compound demonstrated an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating strong inhibitory potential in cancer treatment .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in the G1 phase by modulating proteins such as p27KIP1 and cyclin D1 .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of a structurally similar compound on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated a significant decrease in cell proliferation at concentrations ranging from 10–100 µM without toxicity to normal cells .
- Therapeutic Applications : Compounds with the thieno[3,2-c]pyridine framework have been investigated for their potential in treating various conditions beyond cancer, including inflammatory diseases and infections due to their ability to modulate biological pathways effectively .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50 Values |
|---|---|---|---|
| Anticancer | Thieno[3,2-c]pyridine Derivatives | Inhibition of cancer cell lines | 0.06 µM (DHFR) |
| Enzyme Inhibition | Sulfonamide Compounds | Modulation of enzymatic activity | Varies |
| Cell Cycle Regulation | Various Thiazine Derivatives | Induction of G1 phase arrest | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
